5-(对甲氧基亚苄基)罗丹明

描述

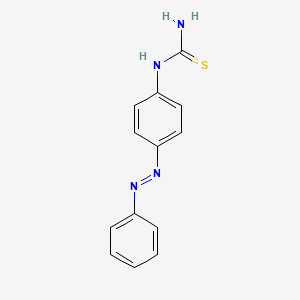

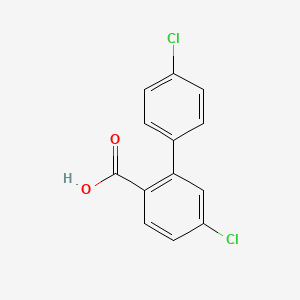

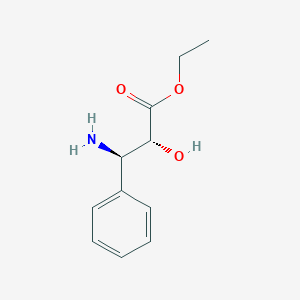

5-(p-Methoxybenzylidene)rhodanine is a chemical compound with the molecular formula C11H9NO2S2 . It has a molecular weight of 251.325 .

Synthesis Analysis

Rhodanine-based molecules, including 5-(p-Methoxybenzylidene)rhodanine, can be synthesized using an efficient procedure . The functional group on the 5-benzylidine ring of rhodanine can be varied to create compounds containing a 2-thioxo-4-thiazolidinone group attached to N-phenyl acetamide .Molecular Structure Analysis

The molecular structure of 5-(p-Methoxybenzylidene)rhodanine can be represented in 2D or 3D formats . The 3D structure can be viewed using specific software .Chemical Reactions Analysis

Rhodanine-3-acetamide derivatives, which include 5-(p-Methoxybenzylidene)rhodanine, have been studied as aldose and aldehyde reductase inhibitors to treat diabetic complications .Physical and Chemical Properties Analysis

5-(p-Methoxybenzylidene)rhodanine is a solid substance . Its melting point is between 248-250°C .科学研究应用

分子内电荷转移和非线性光学性质

对罗丹明衍生物(包括 5-(对甲氧基亚苄基)罗丹明)的研究揭示了它们在研究分子内电荷转移 (ICT) 现象中的重要性。这些研究对于理解此类化合物的双重荧光及其潜在的非线性光学 (NLO) 性质至关重要,这对于光电子学和光子学中的应用至关重要。值得注意的是,从头算 SCF 和 DFT 计算支持了实验观察,表明这些化合物的 NLO 性质显着 (Ray 等人,2008)。

金属离子检测的分析试剂

5-(对甲氧基亚苄基)罗丹明衍生物的合成和研究表明它们可用作检测各种金属离子的分析试剂。这些化合物与金属离子(如 Pd(II)、Au(III)、Ag(I)、Ru(III)、Hg(II) 和 Cu(II))表现出特定的颜色反应,促进了它们在各种样品中的测定。这种能力使罗丹明衍生物成为分析化学中用于环境监测和不同行业中质量控制的宝贵工具 (Tang 等人,2003)。

汞和铅检测

罗丹明衍生物已用于开发光谱法测定各种样品(包括水、食品和农产品)中汞和铅等重金属的方法。这些方法利用了罗丹明与重金属的络合,为适用于环境和食品安全应用的灵敏、选择性和直接的分析程序提供了基础 (Alothman 等人,2015)。

分子结构研究

对罗丹明衍生物的分子结构的研究,包括它们与金属的配位,提供了对其键合和电子性质的见解。此类研究对于设计具有所需性质的新材料和分子以用于催化、材料科学和制药至关重要。晶体和分子结构分析有助于更深入地了解这些化合物的相互作用机制和潜在功能 (Casas 等人,2001)。

生物活性探针

对源自罗丹明的 novel 氟化合物的研究突出了它们作为酶活性的探针的潜力,例如真菌产生的纤维二糖苷酶和肿瘤细胞的 CDK2 抑制剂。这些研究展示了罗丹明衍生物在药物发现和开发中的多功能性,为新的治疗方法和诊断工具提供了途径 (Makki 等人,2019)。

安全和危害

The safety data sheet for a similar compound, 5-(4-Dimethylaminobenzylidene)rhodanine, suggests that it should be handled with care . It should not be used for food, drug, pesticide, or biocidal product use . In case of contact with skin, eyes, or clothing, it should be washed off immediately with plenty of water .

作用机制

Target of Action

5-(p-Methoxybenzylidene)rhodanine is a synthetic compound that has been found to interact with several biological targets. One of its primary targets is the aldose reductase (AR) enzyme . AR is a key factor involved in the reduction of glucose to sorbitol, a process that is implicated in the complications of diabetes .

Mode of Action

The compound interacts with its targets, such as aldose reductase, through a process of competitive inhibition . This means that it competes with the substrate (in this case, glucose) for the active site of the enzyme. By binding to the active site, it prevents the substrate from interacting with the enzyme, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of aldose reductase by 5-(p-Methoxybenzylidene)rhodanine affects the polyol pathway . This pathway is responsible for the conversion of glucose to sorbitol. When aldose reductase is inhibited, the accumulation of sorbitol is reduced, which can help to manage diabetic complications .

Pharmacokinetics

The compound’s molecular weight of 251325 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The inhibition of aldose reductase by 5-(p-Methoxybenzylidene)rhodanine can help to manage diabetic complications by reducing the accumulation of sorbitol . This can potentially alleviate symptoms associated with diabetic complications, such as neuropathy and retinopathy .

生化分析

Biochemical Properties

5-(p-Methoxybenzylidene)rhodanine has been found to exhibit antibacterial properties

Cellular Effects

Some studies suggest that rhodanine derivatives may have selective toxicity against cancer cells .

Molecular Mechanism

Rhodanine derivatives have been found to inhibit certain enzymes, suggesting that 5-(p-Methoxybenzylidene)rhodanine may also interact with enzymes or other biomolecules at the molecular level .

属性

IUPAC Name |

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGCJYCWFZQEFX-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501180428 | |

| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81154-17-8, 5462-97-5 | |

| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81154-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 5-(p-methoxybenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(p-Methoxybenzylidene)rhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3060515.png)

![Thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B3060517.png)

![6-(tert-butyl)-2-[(2-chlorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3060518.png)

![N-[2-(2-Pyridinyl)ethyl]benzamide](/img/structure/B3060529.png)